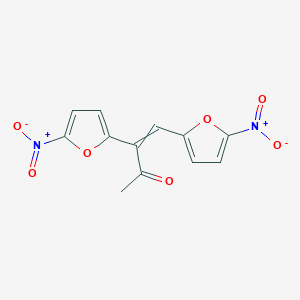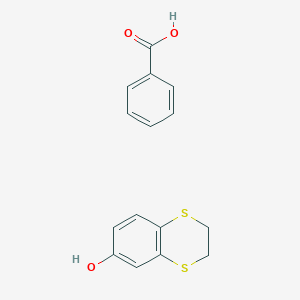
4-Cyclohexylpyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclohexylpyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a cyclohexyl group at the 4-position and an aldehyde group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylpyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclohexylation of pyridine-3-carbaldehyde. This can be done using cyclohexyl halides in the presence of a base, such as sodium hydride, under reflux conditions. Another method involves the Suzuki-Miyaura coupling reaction, where a cyclohexylboronic acid is coupled with a halogenated pyridine-3-carbaldehyde in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 4-Cyclohexylpyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: 4-Cyclohexylpyridine-3-carboxylic acid.
Reduction: 4-Cyclohexylpyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-Cyclohexylpyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
作用机制
The mechanism of action of 4-Cyclohexylpyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclohexyl group may influence the compound’s lipophilicity and its ability to cross biological membranes .
相似化合物的比较
Pyridine-3-carbaldehyde: Lacks the cyclohexyl group, making it less lipophilic.
4-Cyclohexylpyridine: Lacks the aldehyde group, reducing its reactivity towards nucleophiles.
Cyclohexylbenzaldehyde: Contains a benzene ring instead of a pyridine ring, affecting its electronic properties.
Uniqueness: 4-Cyclohexylpyridine-3-carbaldehyde is unique due to the presence of both a cyclohexyl group and an aldehyde group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
属性
CAS 编号 |
90732-16-4 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC 名称 |
4-cyclohexylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H15NO/c14-9-11-8-13-7-6-12(11)10-4-2-1-3-5-10/h6-10H,1-5H2 |
InChI 键 |
YQONBRVTCKPEGK-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=C(C=NC=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide](/img/structure/B14356333.png)
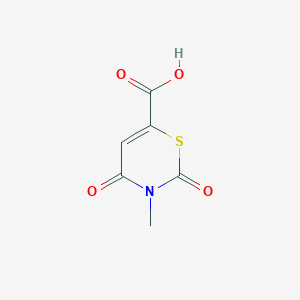
![2-Butanone, 4-[(4-methoxyphenyl)amino]-](/img/structure/B14356357.png)
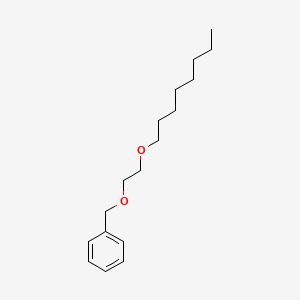
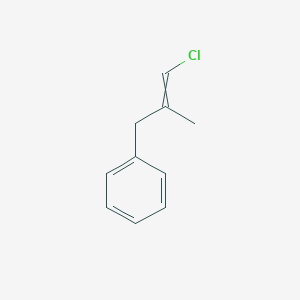
![1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione](/img/structure/B14356373.png)
![3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14356380.png)
![2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14356394.png)

